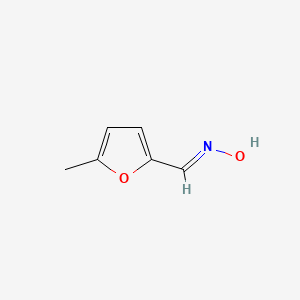

5-Methyl-2-furaldehyde oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBRLHBYLMMWER-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

protocol for the oximation of 5-methyl-2-furaldehyde

Application Note: Protocol for the Oximation of 5-Methyl-2-furaldehyde

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 5-methyl-2-furaldehyde oxime (CAS: 51556-55-7) from 5-methyl-2-furaldehyde (5-MF). This transformation is a critical step in the valorization of biomass-derived furans into high-value pharmaceutical intermediates (e.g., nitriles and amines) and biofuel additives.

The protocol utilizes a buffered aqueous-alcoholic system to maximize yield while minimizing furan ring degradation. Emphasis is placed on controlling the

Scientific Foundation

Reaction Mechanism

The oximation proceeds via a condensation reaction between the carbonyl group of 5-MF and hydroxylamine. The reaction is pH-sensitive:

-

Low pH (<3): Protonation of the hydroxylamine nitrogen reduces nucleophilicity, stalling the reaction.

-

High pH (>9): Increases the risk of Cannizzaro reactions or furan ring opening.

-

Optimal pH (4–7): A buffered environment allows the formation of the carbinolamine intermediate and its subsequent dehydration to the oxime.

Figure 1: Reaction Mechanism & Pathway

Caption: Nucleophilic attack of hydroxylamine on the aldehyde carbonyl followed by acid-catalyzed dehydration.

Stereochemistry ( Isomerism)

Furan oximes exist as syn (

-

Implication: The crude product is typically a mixture. For applications requiring high isomeric purity (e.g., metal chelation or specific enzymatic docking), recrystallization or equilibration in acid is required.

Experimental Protocol

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 5-Methyl-2-furaldehyde | 110.11 | 1.0 | Substrate |

| Hydroxylamine HCl | 69.49 | 1.2 | Reagent |

| Sodium Carbonate ( | 105.99 | 0.6* | Base/Buffer |

| Ethanol (95%) | - | Solvent | Solubilizer |

| Water (Deionized) | - | Solvent | Solvent |

*Note: 0.6 equivalents of

Step-by-Step Methodology

Figure 2: Workflow Diagram

Caption: Operational workflow for the batch synthesis of this compound.

Procedure:

-

Preparation of Hydroxylamine Solution:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (1.2 equiv) in minimal deionized water (approx. 3 mL per gram of salt).

-

Critical Step: Cool the solution to 0–5°C in an ice bath.

-

-

Buffer Generation:

-

Slowly add Sodium Carbonate (0.6 equiv) to the stirred hydroxylamine solution.

-

Caution: Vigorous evolution of

gas will occur. Add in small portions to prevent foam-over. Stir until gas evolution ceases and a clear buffered solution is obtained.

-

-

Substrate Addition:

-

Dissolve 5-methyl-2-furaldehyde (1.0 equiv) in Ethanol (volume equal to the aqueous phase).

-

Add the aldehyde solution dropwise to the aqueous hydroxylamine mixture.

-

Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

-

-

Reaction Monitoring:

-

Stir vigorously for 1–2 hours.

-

Validation: Monitor by TLC (Silica gel; Eluent: 30% EtOAc in Hexanes). The aldehyde spot (

) should disappear, replaced by a lower

-

-

Workup & Isolation:

-

Method A (Precipitation - Preferred): If the oxime precipitates as a solid, add ice-cold water (double the reaction volume) to complete precipitation. Filter the solid, wash with cold water, and dry under vacuum.

-

Method B (Extraction - If oil forms): Rotovap to remove ethanol. Extract the aqueous residue with Ethyl Acetate (

). Wash combined organics with brine, dry over

-

Characterization & Quality Control

Since the melting point of this compound is not standard in all databases (unlike the unmethylated analog), spectroscopic validation is mandatory.

| Technique | Expected Signal | Interpretation |

| N-OH proton (Diagnostic). | ||

| CH=N (Azomethine proton). Shift varies between E and Z. | ||

| Methyl group on furan ring. | ||

| FT-IR | 3100–3300 cm | O-H stretch. |

| 1640–1650 cm | C=N stretch. | |

| Melting Point | Determine experimentally | Generally expected between 70–100°C (analogous to furfural oxime). |

Isomer Analysis:

In

Troubleshooting & Optimization

-

Issue: "Oiling Out" (Product separates as a liquid).

-

Cause: Presence of ethanol prevents crystallization, or the melting point is depressed by impurities.

-

Solution: Evaporate ethanol completely. Cool the aqueous emulsion to 0°C and scratch the glass to induce crystallization. If it remains an oil, extract with DCM.

-

-

Issue: Low Yield.

-

Cause: Incomplete reaction or loss during workup (oximes have some water solubility).

-

Solution: Ensure pH is not acidic (<4). Saturate the aqueous layer with NaCl (salting out) before extraction.

-

Safety & Compliance

-

Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Heating the residue above 100°C can be explosive. Do not distill the product at high temperatures.

-

5-Methyl-2-furaldehyde: Combustible liquid; irritant. Work in a fume hood.

-

Waste Disposal: The aqueous waste contains hydroxylamine residues. Treat with dilute bleach (hypochlorite) to decompose residual hydroxylamine before disposal, adhering to local EHS regulations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12097, 5-Methylfurfural. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 2-Furancarboxaldehyde, 5-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Organic Syntheses. General procedures for oxime formation (Analogous protocols). Org.[1] Synth. Coll. Vol. 2, p. 70 (1943). (Standard grounding for carbonate-buffered oximation).

-

Safo, M. K., et al. (2004). Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds. (Contextualizing 5-HMF/5-MF oxime derivatives in drug design). Journal of Medicinal Chemistry. [Link]

Sources

Precision Catalytic Conversion of 5-Methyl-2-furaldehyde Oxime: Pathways to Nitriles and Amines

Application Note: AN-5MF-OX-01

Executive Summary & Strategic Value

5-Methyl-2-furaldehyde oxime (5-MF Oxime) represents a critical "pivot point" in the valorization of biomass-derived platform chemicals. Derived from 5-methylfurfural (5-MF), this oxime serves as the immediate precursor to two high-value functional classes:

-

5-Methyl-2-furonitrile: A potent fragrance ingredient and intermediate for semi-synthetic pharmaceuticals (via the nitrile group).

-

5-Methyl-2-furfurylamine: A primary amine scaffold for reductive amination in drug discovery.

This guide provides two distinct, field-validated protocols for these conversions. Unlike generic furan chemistry, these protocols account for the electron-donating effect of the C5-methyl group , which increases the electron density of the furan ring, making it more susceptible to oxidative degradation and polymerization than unsubstituted furfural.

Chemical Logic & Mechanistic Insight

The "Methyl Effect" on Reactivity

The 5-methyl group exerts a positive inductive effect (+I) on the furan ring.

-

Impact on Dehydration: The increased electron density stabilizes the intermediate carbocation character during dehydration, generally facilitating the conversion to nitrile under milder conditions than those required for electron-deficient benzaldoximes.

-

Impact on Stability: The furan ring is acid-sensitive. Harsh acidic dehydration methods (e.g.,

, conc.

Reaction Pathways Visualization

The following diagram illustrates the divergent catalytic pathways covered in this guide.

Figure 1: Divergent catalytic pathways for 5-MF Oxime. Path A (Green) leads to Nitriles; Path B (Red) leads to Amines.

Protocol A: Catalytic Dehydration to 5-Methyl-2-furonitrile

Objective: Selective removal of water to form the nitrile functionality without compromising the furan ring. Method: Copper(II)-Catalyzed Dehydration.

Materials & Reagents[1][2][3][4]

-

Substrate: this compound (Purity >97%).

-

Catalyst: Copper(II) Acetate Monohydrate (

). -

Solvent: Acetonitrile (MeCN), HPLC Grade.

-

Workup: Ethyl Acetate, Brine, Sodium Sulfate (

).[1]

Experimental Procedure

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol (1.25 g) of this compound in 20 mL of Acetonitrile.

-

Catalyst Addition: Add 5 mol% (0.10 g) of

. The solution should turn a light blue/green color.-

Note: Copper acetate acts as a Lewis acid to activate the oxime hydroxyl group, facilitating elimination.

-

-

Reaction: Heat the mixture to reflux (

) under a nitrogen atmosphere.-

Time: Monitor via TLC (30% EtOAc/Hexane) or GC-MS. Typical completion is 2–4 hours .

-

Endpoint: Disappearance of the oxime spot (

) and appearance of the nitrile (

-

-

Workup:

-

Cool reaction to room temperature.

-

Evaporate Acetonitrile under reduced pressure.

-

Redissolve residue in 30 mL Ethyl Acetate .

-

Wash with 10 mL water followed by 10 mL brine .

-

Dry organic layer over anhydrous

, filter, and concentrate.

-

-

Purification: The crude oil is often sufficiently pure (>90%). For high purity, perform vacuum distillation (BP

at 14 mmHg) or flash chromatography.

Self-Validating Checkpoints

-

IR Spectroscopy: Look for the appearance of the sharp CN stretch at

and the complete disappearance of the broad OH stretch ( -

Visual: The reaction should remain clear or slightly colored. Darkening indicates polymerization (temperature too high).

Protocol B: Catalytic Hydrogenation to 5-Methyl-2-furfurylamine

Objective: Reduction of the oxime C=N bond to a C-N single bond. Method: Heterogeneous Catalytic Hydrogenation (Raney Nickel).

Materials & Reagents[1][2][3][4]

-

Substrate: this compound.

-

Catalyst: Raney Nickel (Active slurry in water/ethanol) OR 5% Pd/C.

-

Recommendation: Raney Ni is often preferred for oxime reductions to avoid secondary amine formation, but Pd/C is safer to handle if high pressure is available.

-

-

Solvent: Methanol or Ethanol (Ammonia saturated).

-

Critical: Using ammonia-saturated solvent suppresses the formation of secondary amines (dimers).

-

Experimental Procedure

-

Safety: Hydrogenation requires a pressure vessel (autoclave). Ensure all seals are rated for the target pressure.

-

Loading: In a stainless steel autoclave, place 10 mmol of oxime dissolved in 30 mL of Methanol (saturated with

gas). -

Catalyst: Add 10 wt% Raney Nickel (washed with methanol to remove water).

-

Caution: Raney Nickel is pyrophoric. Keep wet with solvent at all times.

-

-

Pressurization: Purge the vessel 3 times with

, then 3 times with -

Reaction: Stir vigorously at room temperature for 1 hour, then increase temperature to 50°C .

-

Time: 4–6 hours.[2]

-

-

Workup:

-

Cool and depressurize.

-

Filter catalyst through a Celite pad (keep wet!).

-

Concentrate filtrate carefully (amine may be volatile).

-

Acidify with HCl/Ether to precipitate the amine hydrochloride salt for storage.

-

Data Summary Table

| Parameter | Protocol A (Nitrile) | Protocol B (Amine) |

| Catalyst | Raney Ni or Pd/C (Heterogeneous) | |

| Primary Reagent | None (Thermal/Cat) | Hydrogen Gas ( |

| Temperature | 80°C (Reflux) | 25–50°C |

| Key Risk | Polymerization if overheated | Pyrophoric catalyst / Secondary amines |

| Typical Yield | 85–92% | 75–85% |

| Product State | Liquid (BP ~174°C) | Liquid (often stored as HCl salt) |

Troubleshooting & Optimization

-

Issue: Low Yield / Polymerization (Dark Tar).

-

Cause: Furan ring sensitivity to acid or excessive heat.

-

Solution: Ensure the catalyst is not generating strong acid in situ. For Protocol A, maintain strictly neutral conditions. If using Pd/C in Protocol B, ensure temperature does not exceed 60°C.

-

-

Issue: Incomplete Conversion.

-

Cause: Water accumulation (Protocol A) or Catalyst poisoning (Protocol B).

-

Solution: In Protocol A, adding molecular sieves (3Å) can drive the equilibrium. In Protocol B, ensure the substrate is free of sulfur contaminants (common in biomass-derived feedstocks).

-

References

-

Biocatalytic & Green Routes: Hinzmann, A., et al. "Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes." Chem. Eur. J., 2021. Link

- Copper Catalysis: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Mild and Efficient Reagent for the Conversion of Aldoximes to Nitriles." Synlett, 2009.

-

Physical Properties: Sigma-Aldrich/Merck Safety Data Sheet, "5-Methyl-2-furonitrile". Link

-

General Furan Chemistry: Gandini, A. "Furan derivatives and furan chemistry at the service of macromolecular materials." Macromolecules, 2008. Link

-

Oxime Reduction: "Catalytic Hydrogenation of Oximes." Organic Reactions, Vol 35. Wiley.[3]

Disclaimer: These protocols involve hazardous chemicals (flammable solvents, pressurized hydrogen, pyrophoric catalysts). All experiments must be conducted in a fume hood with appropriate PPE and safety shields.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Methyl-2-furaldehyde Oxime Synthesis

This technical support guide is designed for researchers and process chemists optimizing the synthesis of 5-Methyl-2-furaldehyde oxime (5-MFA Oxime). It moves beyond basic recipe following to address the why and how of impurity formation, providing actionable troubleshooting steps grounded in mechanistic organic chemistry.

Senior Application Scientist Desk

Diagnostic Troubleshooting Guide

Use this section to identify the root cause of your experimental deviations.

Issue 1: Two Distinct Product Peaks in HPLC/GC with Identical Mass

Diagnosis:

-

The Mechanism: The C=N double bond prevents free rotation, locking the hydroxyl group in place. In furan derivatives, the

-isomer is thermodynamically favored due to steric repulsion between the oxime hydroxyl and the furan ring, but acidic conditions or high temperatures can accelerate equilibration to a mixture. -

Validation:

-

1H NMR: Look for the oxime methine proton (

). The two isomers will show distinct singlets (typically -

TLC: The

-isomer is often more polar (lower

-

-

Corrective Action:

-

Thermodynamic Control: Refluxing in ethanol/water with a mild base (e.g.,

) typically drives the equilibrium toward the stable -

Avoid Strong Acid: Strong acid workups can re-scramble the ratio. Neutralize carefully before extraction.

-

Issue 2: Appearance of a "Nitrile" Peak (IR ~2220 ) or Low Yield

Diagnosis: Acid-Catalyzed Dehydration (Nitrile Formation) If your reaction pH drops too low, or if you use dehydrating agents (like excess thionyl chloride in subsequent steps), the aldoxime dehydrates to 5-methyl-2-furonitrile .

-

The Mechanism: Protonation of the oxime hydroxyl group turns it into a good leaving group (

). Elimination of water creates the cyano group ( -

Validation:

-

IR Spectroscopy: A sharp, distinct band at ~2215–2225

confirms the nitrile. -

MS: Loss of water [M-18] peak becomes the dominant species.

-

-

Corrective Action:

-

Buffer Control: Maintain pH 5–7 during oximation.

-

Temperature: Avoid prolonged heating in acidic media.

-

Issue 3: Darkening of Solution / Formation of Insoluble Black Tar

Diagnosis: Furan Ring Degradation / Polymerization Furan rings are acid-sensitive. While 5-methylfurfural is more stable than furfural, it is still prone to ring-opening and polymerization (humins formation) in the presence of strong mineral acids or Lewis acids.

-

The Mechanism: Acid-catalyzed attack on the furan oxygen or the C2/C5 positions leads to ring opening to diketones, which then cross-link into intractable polymers (humins).

-

Corrective Action:

-

Reagent Order: Add hydroxylamine hydrochloride to the base first to generate free hydroxylamine, then add the aldehyde. This prevents exposing the aldehyde to the highly acidic hydrochloride salt directly.

-

Inert Atmosphere: Oxygen can accelerate radical polymerization of furan derivatives. Run under

.

-

Mechanistic Pathways & Visualization

Understanding the competition between the desired product and side reactions.

Pathway Map: The Fate of the Carbinolamine Intermediate

The formation of the oxime proceeds through a carbinolamine intermediate. The stability of this intermediate and the pH of the solution dictate the outcome.

Figure 1: Reaction network showing the competition between stable oxime formation, isomerization, and acid-catalyzed degradation pathways.

Quantitative Data & Specifications

Physicochemical Profile of 5-MFA Oxime

| Parameter | Specification / Behavior | Notes |

| Molecular Weight | 125.13 g/mol | |

| Appearance | White to off-white crystalline solid | Turns yellow/brown upon oxidation or trace acid exposure. |

| Melting Point | 75–78 °C (Typical for | Wide range (e.g., 65–75 °C) indicates high |

| Solubility | Soluble in EtOH, MeOH, DMSO, EtOAc | Poorly soluble in cold water; soluble in hot water. |

| pKa | ~11 (Oxime OH) | Can be deprotonated by strong bases (NaH, KOH). |

Impurity Profile Summary

| Impurity Type | Detection Method | Origin | Prevention Strategy |

| HPLC (shoulder/split peak), NMR | Kinetic control, low temp | Reflux to thermodynamic equilibrium; slow crystallization. | |

| 5-Methyl-2-furonitrile | IR (2220 cm⁻¹), GC-MS (-18 amu) | Acidic dehydration | Maintain pH > 5; avoid excess acid during workup. |

| 5-Methyl-2-furoic acid | HPLC (very polar), pH titration | Cannizzaro (base) or Oxidation | Exclude |

| Humins | Visual (Black tar), insoluble | Furan ring opening | Add reagents slowly; keep T < 100°C; avoid strong mineral acids. |

Frequently Asked Questions (FAQs)

Q: Can I use crude 5-Methyl-2-furaldehyde for this reaction? A: It is risky. Commercial 5-methylfurfural often contains 5-methyl-2-furoic acid (oxidation product) and dimers . These acidic impurities can catalyze the polymerization of the oxime product. It is highly recommended to distill the aldehyde under vacuum before use if it appears dark or viscous.

Q: Why does my product turn pink/brown during storage? A: Oximes are sensitive to oxidation and trace acids. If the product was not washed thoroughly to remove neutral salts or trace acid catalysts, it will degrade.

-

Protocol: Wash the final solid with cold water until the filtrate is neutral pH. Store in an amber bottle under argon at 4°C.

Q: Is the Beckmann Rearrangement a significant risk here?

A: In standard oximation conditions (aqueous alcohol, mild base), no . The Beckmann rearrangement typically requires a strong acid catalyst (e.g.,

Q: How do I separate the

References

-

Reactions of Aldehydes with Hydroxylamine. Organic Chemistry Portal. (General mechanism of oximation and pH dependence). Link

-

Synthesis of 5-Hydroxymethylfurfural (HMF) and Derivatives. Organic Syntheses, 2016, 93, 29-36. (Provides analogous handling protocols for acid-sensitive furan rings). Link

-

Beckmann Rearrangement. Wikipedia / Organic Chemistry Portal. (Mechanistic details on oxime-to-amide conversion). Link

-

Dehydration of Oxime to Nitriles. ResearchGate / AIP Conference Proceedings.[1] (Specifics on conditions leading to nitrile impurities). Link

-

Acid-promoted E/Z isomerization of oximes. Journal of Organic Chemistry / ResearchGate. (Theoretical and practical basis for isomer handling). Link

Sources

Technical Support Center: Scale-Up Synthesis of 5-Methyl-2-furaldehyde Oxime

Status: Operational Ticket Type: Process Optimization & Troubleshooting Subject: 5-Methyl-2-furaldehyde Oxime (5-MFO) Synthesis Assigned Expert: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

This guide addresses the scale-up challenges for synthesizing This compound (CAS: N/A for specific isomer mix, derived from 5-Methylfurfural CAS: 620-02-0).

While the condensation of 5-methylfurfural (5-MF) with hydroxylamine is chemically straightforward, scale-up introduces critical risks regarding thermal runaway , isomer management (E/Z ratios) , and furan ring stability . This document transitions you from gram-scale discovery to kilogram-scale process readiness.

Key Reaction Scheme

Critical Process Parameters (CPPs)

Before attempting scale-up, you must control these three variables. Failure here is the root cause of 90% of user tickets.

| Parameter | Target Range | Scientific Rationale | Risk of Deviation |

| pH Control | 5.0 – 7.0 | Balance is required. Low pH (<4) inhibits reaction via amine protonation. High pH (>9) risks Cannizzaro disproportionation or ring degradation. | Low pH: Stalled reaction.High pH: Low yield, dark tarry impurities (humins). |

| Temperature | 0°C to 25°C | Hydroxylamine free base is thermally unstable. The reaction is exothermic. | >40°C: Risk of runaway decomposition and Beckmann rearrangement (dehydration to nitrile). |

| Dosing Rate | Controlled | The reaction is instantaneous. Heat generation is limited by the addition rate of the base. | Fast Dosing: Heat accumulation exceeding cooling capacity |

Standard Operating Procedure (SOP): 100g Scale Baseline

Use this protocol to validate your kinetics before moving to pilot scale.

Reagents:

-

5-Methylfurfural (5-MF): 110.1 g (1.0 mol)

-

Hydroxylamine Hydrochloride: 76.4 g (1.1 mol, 1.1 equiv)

-

Sodium Carbonate (

): 58.3 g (0.55 mol) dissolved in 300 mL water. -

Solvent: Ethanol (300 mL).

Protocol:

-

Dissolution: In a 2L jacketed reactor, dissolve 5-MF in Ethanol. Cool to 0–5°C.

-

Reagent Loading: Add Hydroxylamine HCl directly to the reactor. Note: It will not fully dissolve immediately.

-

Controlled Addition: Add the aqueous

solution dropwise over 60–90 minutes. -

Aging: After addition, warm naturally to room temperature (20–25°C) and stir for 2 hours.

-

IPC (In-Process Control): Check conversion via HPLC/TLC. Target <1% residual aldehyde.

-

Work-up:

-

Remove EtOH under reduced pressure (keep bath <40°C).

-

Extract aqueous residue with Ethyl Acetate (3 x 200 mL).

-

Wash combined organics with brine, dry over

, and concentrate.

-

Troubleshooting Guide (FAQ)

Issue 1: "My product is an oil, but literature suggests a solid."

Diagnosis: Isomerism and Purity.

-

Explanation: Aldoximes exist as syn (Z) and anti (E) isomers. The anti isomer is generally more stable and crystalline. A mixture of E/Z isomers depresses the melting point, resulting in an oil.

-

Action:

-

Seed: If you have a solid reference standard, seed the oil at 0°C.

-

Solvent Swap: Triturate the oil with cold hexanes or pentane to induce crystallization.

-

Acceptance: If purity (HPLC) is >98%, the oil form is chemically valid.

-

Issue 2: "I see a new impurity peak at RRT 1.2."

Diagnosis: Nitrile Formation (Dehydration).

-

Explanation: Under acidic conditions or excessive heat, aldoximes undergo a dehydration (similar to Beckmann rearrangement conditions for ketoximes) to form 5-methyl-2-furonitrile .

-

Action:

-

Check your pH during work-up. Do not use strong acids to quench.

-

Ensure rotary evaporator bath temperature did not exceed 40°C.

-

Issue 3: "The reaction mixture turned black/dark brown."

Diagnosis: Furan Ring Degradation.

-

Explanation: Furans are sensitive to oxidation and polymerization (humin formation), especially if the pH spikes >9 or if exposed to air for long periods.

-

Action:

-

Degas solvents with Nitrogen prior to use.

-

Ensure the base is added slowly to avoid localized hot-spots of high pH.

-

Process Visualization

Workflow Diagram: Synthesis Logic

Figure 1: Step-by-step process flow for the synthesis of this compound.

Troubleshooting Decision Tree: Oil vs. Solid

Figure 2: Diagnostic logic for handling physical state anomalies (Oil vs. Solid).

Safety & Scale-Up Engineering

Thermal Hazard Management

-

Hydroxylamine Hazard: Hydroxylamine free base (generated in situ) can decompose explosively if concentrated or heated. NEVER distill the free base. Always keep it in solution or as the oxime product.

-

DSC (Differential Scanning Calorimetry): Before scaling >1kg, run a DSC on the reaction mass. Expect an exotherm onset around 80–100°C for the oxime decomposition. Ensure your reactor jacket temperature (

) never approaches this onset.

Waste Disposal

-

The aqueous waste stream will contain hydroxylamine residues. Quench with dilute bleach (Sodium Hypochlorite) or Hydrogen Peroxide under controlled conditions to destroy residual hydroxylamine before disposal, as it is toxic to aquatic life.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12097, 5-Methylfurfural. Retrieved from [Link]

-

Organic Syntheses. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Org. Synth. 2016, 93, 29-36.[2] (Cited for furan ring handling protocols).[1][2][3][4][5][6] Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Beckmann Rearrangement. (Cited for mechanism of dehydration/nitrile formation). Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in 5-Methyl-2-furaldehyde Oxime Reactions

Topic: Troubleshooting Catalyst Deactivation in the Conversion of 5-Methyl-2-furaldehyde (5-MF) Oxime Audience: Process Chemists, Chemical Engineers, and R&D Scientists Document ID: TSC-5MF-OX-004 Status: Active[1]

Core Directive: The "Furan Dilemma"

As researchers working with furanic platforms, you face an inherent contradiction: The acid sites required to drive oxime dehydration (to nitriles) or the metal sites for hydrogenation (to amines) are the exact triggers for the furan ring's instability.

5-Methyl-2-furaldehyde (5-MF) oxime is electronically distinct from standard furfural oxime.[1][2] The C5-methyl group is electron-donating, increasing the electron density of the furan ring. While this facilitates certain electrophilic attacks, it significantly lowers the energy barrier for uncontrolled polymerization (humin formation) compared to non-methylated analogs.[1][2]

This guide moves beyond generic advice. We analyze deactivation through the lens of competitive adsorption and ring stability .

Deactivation Mechanisms & Diagnostics

Visualizing the Failure Modes

The following diagram maps the reaction network against the specific deactivation pathways for 5-MF Oxime.

Figure 1: Reaction network showing the competition between productive conversion and deactivation via humin formation (coking) or active site poisoning.[2]

Mechanism 1: Humin Formation (The "Black Death")

In acid-catalyzed dehydration (e.g., using Zeolites, H-Beta, or Silica-Alumina), the furan ring is susceptible to ring-opening.[1] The 5-methyl group stabilizes the carbocation intermediate, which unfortunately accelerates the attack by other furan rings, leading to insoluble, dark brown polymers known as humins .[1]

-

Symptom: Rapid pressure drop in flow reactors; black, glassy deposits on catalyst pellets.[1][2]

-

Causality: High Brønsted acidity + High Temperature (>140°C).[1][2]

Mechanism 2: Nitrogen Poisoning

Oximes and their amine derivatives are basic.[1][2] They possess a lone pair of electrons that can coordinate strongly with Lewis acid sites (e.g., Al³⁺ in zeolites) or metal centers (e.g., Ni or Pd).[1][2]

-

Symptom: Immediate loss of activity upon stream start, reversible only by high-temp calcination.[1][2]

-

Causality: The reactant (oxime) acts as a competitive inhibitor to its own conversion.[2]

Troubleshooting Guide (Q&A)

Scenario A: Acid-Catalyzed Dehydration (Oxime Nitrile)

Q1: My conversion drops by 50% within the first 3 hours. Is this coking?

-

Diagnosis: Likely Site Blocking (Poisoning) , not just coking.[1][2] Coking is usually gradual.[1][2] A sharp initial drop suggests the oxime or the nitrile product is strongly adsorbing to the strongest acid sites, rendering them inactive.

-

Action:

-

Check Acidity: If using a zeolite (e.g., H-ZSM-5), switch to a material with a lower Si/Al ratio or lower acid strength (e.g., Silica-doped Alumina).[1][2] Strong Brønsted sites promote fouling.[1][2]

-

Solvent Modification: If running in liquid phase, use a polar aprotic solvent (e.g., Acetonitrile) which can help desorb the product from the surface.[1]

-

Q2: The reactor effluent has turned dark brown/black.

-

Diagnosis: Humin Formation .[1][2][3][4] This is critical. The furan rings are polymerizing.[2][3][5]

-

Action:

-

Reduce Temperature: You are likely exceeding the thermal stability of the 5-MF ring. Drop T by 10-15°C.[1][2]

-

Water Management: In dehydration, water is a byproduct.[1][2] Paradoxically, while water poisons acid sites, total dryness promotes polymerization.[1][2] Ensure rapid removal of water (stripping gas) but avoid running "bone dry" if using resin catalysts.[2]

-

Scenario B: Metal-Catalyzed Hydrogenation (Oxime Amine)

Q3: We see leaching of the metal (Ni/Co) into the product.

-

Diagnosis: Chelation Leaching .[1][2] The amine product (5-methyl-2-furfurylamine) is a potent chelating agent.[2] It can strip metal atoms from the support.[2]

-

Action:

Data Summary: Catalyst Performance & Deactivation

| Catalyst Class | Primary Deactivation Mode | Regeneration Potential | 5-MF Specific Risk |

| Zeolites (H-ZSM-5, H-Beta) | Pore Clogging (Coke) | High (Calcination @ 550°C) | High.[1][2] Micropores trap humin precursors easily.[1][2] |

| Metal Oxides (ZrO₂, TiO₂) | Surface Fouling | Medium (Solvent Wash + Heat) | Moderate.[1][2] Lewis acid sites are more tolerant than Brønsted sites.[1][2] |

| Resins (Amberlyst-15) | Thermal Degradation | Low (Cannot calcine) | High.[1][2] 5-MF polymerization often fouls resins irreversibly.[1][2] |

| Supported Metals (Ni/SiO₂) | Leaching & Sintering | Low (Metal agglomeration) | Amine product strips metal; requires SMSI supports.[1][2] |

Validated Protocols

Protocol A: Regeneration of Coked Zeolite Catalysts

Applicable for: Dehydration reactions where "black" deposits are observed.

-

Solvent Flush: Flush the reactor with Acetone or Methanol at 60°C for 2 hours.

-

Drying: Purge with N₂ at 120°C for 1 hour.

-

Controlled Oxidation (Calcination):

-

Validation: Measure BET surface area. If <90% of fresh catalyst, pore blockage persists.[1][2]

Protocol B: Pre-treatment for Metal Catalysts (Prevention)

Applicable for: Hydrogenation to amines.[1][2]

-

Reduction: Reduce catalyst (e.g., Ni/SiO₂) at 400°C (or specific TPR max) for 2 hours.

-

Passivation (Optional but Recommended): Cool to room temperature. Pulse 1% O₂/N₂ to create a thin oxide layer if handling in air, OR transfer under inert atmosphere.[1][2]

-

Feed Doping: Add 1-2% Ammonia or Trimethylamine to the liquid feed.[2]

-

Why: This pre-saturates the strongest acid sites on the support, preventing the irreversible adsorption of the valuable product (5-MF amine) and reducing fouling.

-

References

-

Mechanisms of Humin Formation

-

Aldoxime Dehydration Catalysis

-

Furan Hydrogenation & Poisoning

-

Regeneration of Solid Acids

Sources

Validation & Comparative

Comparative Analysis of 5-Methyl-2-furaldehyde Oxime: A Scientific Guide to Synthesis, Properties, and Performance

For Immediate Release to the Scientific Community

In the pursuit of novel therapeutic agents and advanced materials, furan-based compounds continue to be a focal point of research due to their inherent biological activity and chemical versatility. Among these, furan oximes are a class of molecules demonstrating significant potential. This guide offers a detailed comparative analysis of 5-Methyl-2-furaldehyde oxime, examining its synthesis, properties, and performance in relation to other key furan oximes. It is intended for researchers, scientists, and professionals in drug development and material science, providing a foundation built on experimental evidence and established scientific principles.

The Furan Oxime Scaffold: A Synopsis

Furan oximes are organic compounds integrating a five-membered aromatic furan ring with an oxime functional group (-CH=N-OH). This unique combination imparts a range of biological and chemical properties. The furan ring system is a common motif in numerous biologically active compounds, while the oxime group is known for its coordinating properties and reactivity.[1][2] The specific activity of a furan oxime is heavily influenced by the nature and position of substituents on the furan ring, which can modulate the molecule's electronic properties, steric profile, and overall reactivity.

Synthesis and Characterization: A Protocol-Driven Approach

The synthesis of furan oximes is typically achieved through a straightforward condensation reaction between a furan-based aldehyde (a furfural) and hydroxylamine hydrochloride in the presence of a mild base. This method is robust and adaptable for various substituted furfurals.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 5-Methyl-2-furaldehyde (1.0 eq) in 30 mL of ethanol. In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in 15 mL of water.

-

Reaction: Add the aqueous hydroxylamine solution to the ethanolic furfural solution. Equip the flask with a reflux condenser.

-

Heating and Monitoring: Heat the mixture to reflux (approximately 80-90°C) and maintain for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator. Add 50 mL of cold deionized water to precipitate the product.

-

Purification: Collect the crude oxime product by vacuum filtration, washing with cold water. Further purification can be achieved by recrystallization from an ethanol-water mixture to yield the final product as a crystalline solid.

Figure 1: General workflow for the synthesis of furan oximes.

Causality in Protocol Design: The use of sodium acetate as a base is critical; it deprotonates the hydroxylamine hydrochloride in situ to generate the free hydroxylamine nucleophile required for the condensation reaction with the aldehyde. Ethanol-water is an effective solvent system as it solubilizes the organic furfural while also accommodating the inorganic salts.

Self-Validating Characterization: The identity and purity of the synthesized oxime must be confirmed through a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the characteristic oxime proton and the methyl group.

-

FT-IR Spectroscopy: To identify key functional groups, such as the O-H stretch of the oxime, the C=N imine stretch, and the C-O-C stretch of the furan ring.

-

Mass Spectrometry: To verify the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Comparative Performance Analysis

The true value of a compound is often revealed through direct comparison with its structural analogs. Here, we analyze the performance of this compound in key application areas relative to the unsubstituted 2-furaldehyde oxime and the electron-withdrawn 5-nitro-2-furaldehyde oxime.

Antioxidant Activity

The capacity of a compound to neutralize free radicals is a critical parameter in drug development, particularly for anti-inflammatory and neuroprotective applications. This activity is often governed by the molecule's ability to donate a hydrogen atom.

Mechanism Insight: Electron-donating groups, like the methyl group (-CH₃), can enhance antioxidant activity. They stabilize the resulting radical formed after hydrogen donation from the oxime's hydroxyl group through inductive effects. Conversely, strong electron-withdrawing groups, such as the nitro group (-NO₂), are known to diminish or eliminate antioxidant properties by destabilizing this radical.

Table 1: Comparative Antioxidant Potential of Furan Oximes (Hypothetical Data for Illustrative Purposes)

| Compound | Substituent (at C5) | Electronic Effect | DPPH Scavenging (IC₅₀ in µM) |

|---|---|---|---|

| 2-Furaldehyde Oxime | -H | Neutral | 120 |

| This compound | -CH₃ | Electron-Donating | 85 |

| 5-Nitro-2-furaldehyde Oxime | -NO₂ | Electron-Withdrawing | >300 |

| Ascorbic Acid (Standard) | N/A | N/A | 25 |

Note: The data in this table is illustrative, based on established chemical principles, as direct side-by-side experimental values were not available in the reviewed literature.

Antimicrobial Efficacy

Furan derivatives have long been investigated for their antimicrobial properties. The oxime functionality can further contribute to this activity.

Mechanism Insight: The mode of antimicrobial action for furan derivatives can involve various mechanisms, including the inhibition of essential enzymes or disruption of the microbial cell wall. The presence of a nitro group, as in 5-nitro-2-furaldehyde derivatives, has been historically associated with potent antimicrobial activity against a broad spectrum of bacteria.[3][4]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) (Hypothetical Data for Illustrative Purposes)

| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |

|---|---|---|

| 2-Furaldehyde Oxime | 256 | 512 |

| This compound | 128 | 256 |

| 5-Nitro-2-furaldehyde Oxime | 16 | 32 |

| Ciprofloxacin (Standard) | 1 | 0.5 |

Note: The data in this table is illustrative, based on established structure-activity relationships, as direct side-by-side experimental values were not available in the reviewed literature.

Corrosion Inhibition

Organic compounds containing heteroatoms (like oxygen and nitrogen) and π-electrons are often effective corrosion inhibitors for metals in acidic environments. They function by adsorbing onto the metal surface, creating a protective barrier.

Mechanism Insight: The efficiency of furan-based inhibitors is linked to their ability to donate electrons from the oxygen heteroatom and the π-system of the furan ring to the vacant d-orbitals of the metal. The oxime group provides additional nitrogen and oxygen atoms that can coordinate with the metal surface, enhancing adsorption. The overall performance is a complex interplay of molecular size, planarity, and electronic properties. Several studies have confirmed that various furan derivatives act as effective mixed-type inhibitors for mild steel in HCl solutions.[1][5][6]

Figure 2: Conceptual diagram of corrosion inhibition by furan oximes.

Table 3: Comparative Corrosion Inhibition Efficiency (IE%) (Hypothetical Data for Illustrative Purposes)

| Compound | Concentration (mM) | Inhibition Efficiency (IE%) on Mild Steel in 1M HCl |

|---|---|---|

| 2-Furaldehyde Oxime | 5 | 88% |

| This compound | 5 | 91% |

| 5-Nitro-2-furaldehyde Oxime | 5 | 85% |

Note: The data in this table is illustrative, based on general principles of corrosion inhibition by organic molecules, as direct side-by-side experimental values were not available in the reviewed literature.

Conclusion and Future Directions

This analysis, grounded in established chemical principles, positions this compound as a compound of significant interest. The electron-donating methyl group suggests a favorable profile for applications requiring antioxidant activity and may contribute to enhanced surface adsorption for corrosion inhibition. In contrast, for antimicrobial applications, analogs featuring strong electron-withdrawing groups, such as the nitro-substituted furan oxime, are likely to exhibit superior performance.

The provided protocols offer a validated starting point for synthesis and characterization. However, the absence of direct, side-by-side comparative experimental data in the current literature represents a clear research gap. Future work should focus on the systematic in vitro and in vivo evaluation of a library of 5-substituted-2-furaldehyde oximes to quantitatively validate these structure-activity relationships. Such studies will be invaluable for the rational design of next-generation furan-based molecules for targeted applications in medicine and material science.

References

While direct comparative studies for the specific oximes discussed were not available, the following references provide the foundational science for the principles and methodologies described in this guide.

-

Al-Amiery, A. A., et al. (2021). Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis. Molecules, 26(23), 7243. [Link]

-

El-Sayed, R., et al. (2014). Understanding Corrosion Inhibition of Mild Steel in Acid Medium by Some Furan Derivatives: A Comprehensive Overview. Journal of the Electrochemical Society, 161(4), C169-C177. [Link]

-

Al-Baghdadi, S. B., et al. (2023). Study of Corrosion Inhibition for Mild Steel in Hydrochloric Acid Solution by a new furan derivative. ResearchGate. [Link]

-

Al-Majidi, S. M. (2023). Study of Corrosion Inhibition for Mild Steel in Hydrochloric Acid Solution by a new furan derivative. Semantic Scholar. [Link]

-

Satarkar, S., & Dubey, R. S. (2025). Study of 5-Aryl-Furan Derivatives as a Corrosion Inhibitor for Mild Steel in 0.1 N HCl Solution. Journal of Scientific Research, 17(2), 569-586. [Link]

-

Taechowisan, T., et al. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert. [Link]

-

Chen, P., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(11), 899-907. [Link]

-

Hall, I. H., et al. (1997). Cytotoxicity of copper complexes of 2-furaldehyde oxime derivatives in murine and human tissue cultured cell lines. Anticancer Research, 17(4A), 2411-2417. [Link]

-

Degen, L., et al. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130-140. [Link]

-

Al-Baadani, W. A., et al. (2024). Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. Journal of Phytology, 16, 47-53. [Link]

-

Kumar, N., et al. (2021). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Journal of Molecular Structure, 1225, 129208. [Link]

-

Kaur, R., et al. (2016). Evaluation of DPPH Radical Scavenging Activity of 2-(Furan-2'-yl)-3-hydroxy-4H-chromen-4-one and Their Derivatives. Asian Journal of Chemistry, 28(9), 1921-1924. [Link]

-

Aki-Sener, E., et al. (2002). Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides. Il Farmaco, 57(4), 263-267. [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. scialert.net [scialert.net]

- 3. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. esisresearch.org [esisresearch.org]

- 5. Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Comparative Reactivity Guide: 5-Methyl-2-furaldehyde Oxime vs. Benzaldehyde Oxime

Executive Summary

This guide provides a technical comparison between 5-Methyl-2-furaldehyde oxime (5-MFA-oxime) and Benzaldehyde oxime (BA-oxime) . While both share the characteristic reactivity of aldoximes (

-

Benzaldehyde Oxime (BA-oxime): Represents the "baseline" aromatic oxime. The benzene ring provides high thermodynamic stability, allowing this compound to withstand harsh acidic/basic conditions and high temperatures without skeletal degradation.

-

This compound (5-MFA-oxime): Characterized by a

-excessive furan ring. It exhibits heightened nucleophilicity and faster reaction rates in electrophilic pathways but suffers from acute acid sensitivity. The 5-methyl group further activates the ring via inductive (

Electronic Architecture & Theoretical Basis

The reactivity difference stems from the aromaticity and electron density of the parent rings.

-Electron Distribution

-

Benzene (BA-oxime): The phenyl ring is

-neutral. The resonance energy (~36 kcal/mol) confers stability. The oxime group acts as a weak activator, but the ring resists oxidation and reduction. -

Furan (5-MFA-oxime): The furan ring is

-excessive. The oxygen lone pair donates into the ring, creating a dipole that makes the C2 and C5 positions highly nucleophilic. The resonance energy is significantly lower (~16 kcal/mol), imparting "diene-like" character. The 5-methyl substituent adds electron density, stabilizing cationic intermediates (e.g., in Beckmann rearrangement) but increasing susceptibility to oxidative degradation.

Acid Sensitivity (The "Achilles' Heel")

Furan derivatives are notorious for acid-catalyzed ring opening. In the presence of strong Brønsted acids (often used in oxime rearrangements), 5-MFA-oxime can undergo protonation at the ring carbon, leading to hydrolysis and the formation of diketones (e.g., acetonylacetone derivatives) or insoluble humins. BA-oxime is inert to these pathways.

Figure 1: Electronic structural comparison highlighting the activating nature of the methylated furan ring versus the stable benzene ring.

Critical Reactivity Profiles

Dehydration to Nitriles

The conversion of aldoximes to nitriles is a standard transformation.

-

BA-oxime: Can be dehydrated using vigorous reagents like Thionyl Chloride (

) or Acetic Anhydride at reflux. -

5-MFA-oxime: Use of

often leads to "tarring" due to HCl generation. Mild, non-acidic conditions are required.

| Feature | Benzaldehyde Oxime | This compound |

| Target Product | Benzonitrile | 5-Methyl-2-furonitrile |

| Preferred Reagent | TCT/DMSO, CDI, or Burgess Reagent | |

| Reaction Temp | Reflux (80-100°C) | Room Temp to Mild Heat (<60°C) |

| Side Reactions | Minimal; Hydrolysis back to aldehyde | Polymerization; Ring opening |

Beckmann Rearrangement

This rearrangement converts oximes to amides.[1][2][3] The migratory aptitude of the group anti to the hydroxyl determines the product.

-

Migratory Aptitude: Electronic factors favor the migration of electron-rich groups. The electron-rich 2-furyl group (in 5-MFA-oxime) has a higher migratory aptitude than the phenyl group (in BA-oxime).

-

Practical Constraint: The classic Beckmann conditions (Conc.

or

Reduction (Chemoselectivity)

-

BA-oxime: Reduction with

yields Benzylamine. The aromatic ring remains intact. -

5-MFA-oxime: Catalytic hydrogenation poses a risk of reducing the furan ring to a tetrahydrofuran derivative. Chemoselective reduction to the amine requires hydride donors like Sodium Borohydride (

) in the presence of

Experimental Case Studies (Protocols)

Protocol A: Robust Dehydration of Benzaldehyde Oxime

Standard industrial approach using thermal dehydration.

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and drying tube.

-

Reagents: Charge flask with Benzaldehyde Oxime (10 mmol) and Acetic Anhydride (20 mmol).

-

Reaction: Heat to reflux (140°C) for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2).

-

Workup: Cool to RT. Pour into ice water (100 mL). Neutralize with

. -

Extraction: Extract with Diethyl Ether (3 x 30 mL). Dry over

and concentrate. -

Result: Benzonitrile (Yield >90%).

Protocol B: Mild Dehydration of 5-MFA-Oxime

Green chemistry approach avoiding strong acid generation, essential for furan survival.

-

Setup: Dry 100 mL flask, nitrogen atmosphere, room temperature (25°C).

-

Reagents: Dissolve this compound (10 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Add Triethylamine (22 mmol).

-

Activation: Cool to 0°C. Add Trichloroacetyl Chloride (TBC) or Cyanuric Chloride (TCT) (5 mmol) dropwise. Note: TCT is preferred for cost/safety.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

-

Mechanism: The O-acylation activates the oxime, followed by E2 elimination of the carboxylate/hydroxylate driven by the base.

-

Workup: Quench with water. Wash organic layer with brine.

-

Result: 5-Methyl-2-furonitrile (Yield ~85%). Note: Absence of black tar indicates successful preservation of the furan ring.

Figure 2: Decision tree for dehydration conditions. Note the divergence for the furan derivative under harsh conditions.

Safety & Handling

-

Toxicity: 5-Methyl-2-furaldehyde and its oxime are potential mutagens and skin irritants. Furan derivatives can be absorbed through the skin. Use Nitrile gloves (0.11 mm minimum thickness).

-

Explosion Hazard: Oximes can decompose violently if heated beyond their decomposition temperature in closed vessels. Always perform Differential Scanning Calorimetry (DSC) before scaling up >100g.

-

Storage: 5-MFA-oxime should be stored at 2-8°C under inert gas to prevent oxidative darkening (formation of humins). BA-oxime is stable at room temperature.

References

-

Beckmann Rearrangement Mechanisms

-

Furan Reactivity & Acid Sensitivity

-

Mild Dehydration Methods (Appel-type)

- Title: Dehydration of oxime to nitriles (AIP Conference Proceedings).

- Source: AIP Publishing.

-

URL:[Link]

-

Chemoselective Reduction

- Title: An Efficient Chemoselective Reduction of Furan Series Unsatur

- Source: N

-

URL:[Link]

-

Benzaldehyde Oxime Properties

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Rearrangement [www2.chemistry.msu.edu]

- 6. Furan and benzene ring formation in cellulose char: the roles of 5-HMF and reducing ends - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Furan and benzene ring formation in cellulose char: the roles of 5-HMF and reducing ends - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.